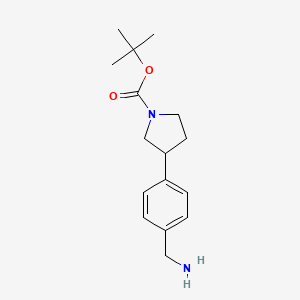
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Chemical Reactions Analysis
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate is used as a linker in PROTAC development for targeted protein degradation . The exact chemical reactions it undergoes in this context are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen
PROTAC Development
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate: is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that target proteins for degradation. The compound’s structure allows for the optimal orientation of the degrader molecules, which is crucial for the formation of the ternary complex with the target protein and E3 ubiquitin ligase.
Synthesis of Biologically Active Compounds
The compound serves as a precursor in the synthesis of biologically active natural products . For instance, it can be used to create complex molecules with potential anticancer, anti-inflammatory, and analgesic properties. Its versatility in chemical reactions makes it a valuable starting material in medicinal chemistry.
Alzheimer’s Disease Research
In Alzheimer’s disease research, derivatives of this compound have shown promise as inhibitors of both β-secretase and acetylcholinesterase . These enzymes are involved in the production and aggregation of amyloid-beta peptides, which are implicated in the disease’s pathology. By inhibiting these enzymes, the compound could help prevent the progression of Alzheimer’s disease.
Drug Metabolism Studies
The compound’s derivatives are also used in studying drug metabolism. It can be employed to understand how drugs are processed in the body, which is essential for the development of new medications with optimal pharmacokinetic properties.
Enzyme Catalysis
Researchers use this compound in the study of enzyme catalysis. By observing how the compound interacts with various enzymes, scientists can gain insights into the mechanisms of enzyme action and design inhibitors or activators to regulate enzyme activity.
Protein-Protein Interactions
The study of protein-protein interactions is another application area. Understanding these interactions is fundamental to the field of proteomics and can lead to the discovery of new drug targets.
Synthesis of Peptides and Carbohydrates
This compound is a versatile reagent in the synthesis of peptides and carbohydrates. Its chemical structure allows for the introduction of various functional groups, making it a useful building block in organic synthesis.
Targeted Protein Degradation
Lastly, it is used in targeted protein degradation research . By designing molecules that can selectively degrade disease-causing proteins, researchers can create new therapeutic strategies for treating a wide range of diseases.
Wirkmechanismus
Target of Action
Similar compounds have been noted to interact with a variety of targets .
Mode of Action
It is suggested that it may interact with its targets in a manner similar to other related compounds .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways .
Result of Action
It is known that similar compounds can have a variety of effects at the molecular and cellular level .
Action Environment
It is known that similar compounds can be influenced by a variety of environmental factors .
Eigenschaften
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYUGLRWGHYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677785 | |
| Record name | tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate | |
CAS RN |
885270-22-4 | |
| Record name | tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




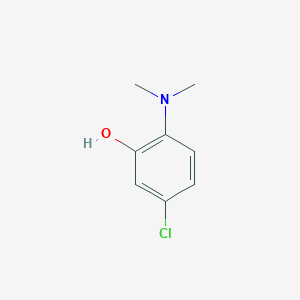
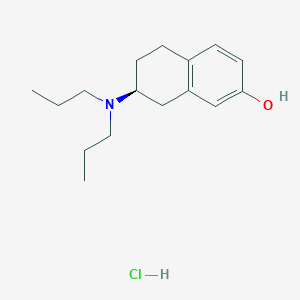
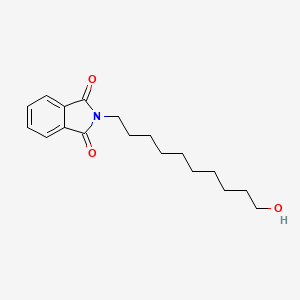

![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
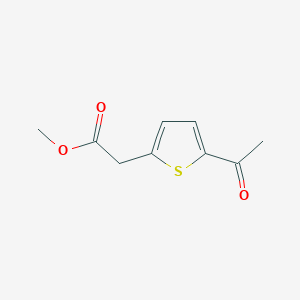
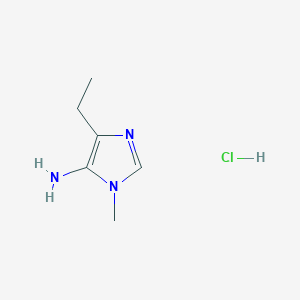
![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)
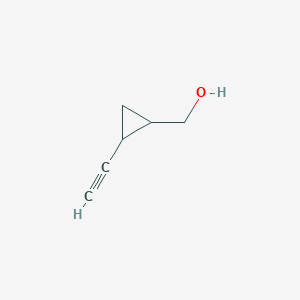
![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)

![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)